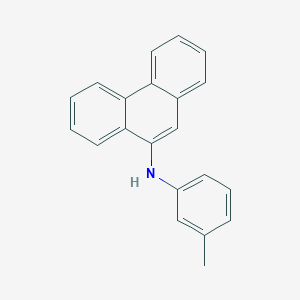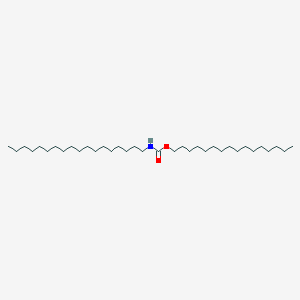![molecular formula C20H23N3O2 B14245456 5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine CAS No. 391262-80-9](/img/structure/B14245456.png)
5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a morpholin-4-yl ethyl group, and a pyrrolo[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,2-b]pyridine core, followed by the introduction of the benzyloxy group and the morpholin-4-yl ethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of flow microreactors has been shown to enhance the synthesis process by providing better control over reaction parameters and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The benzyloxy and morpholin-4-yl ethyl groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzyloxy)-1-[2-(piperidin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine
- 5-(Benzyloxy)-1-[2-(pyrrolidin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine
- 5-(Benzyloxy)-1-[2-(azepan-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine
Uniqueness
Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and development .
Properties
CAS No. |
391262-80-9 |
|---|---|
Molecular Formula |
C20H23N3O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-[2-(5-phenylmethoxypyrrolo[3,2-b]pyridin-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C20H23N3O2/c1-2-4-17(5-3-1)16-25-20-7-6-19-18(21-20)8-9-23(19)11-10-22-12-14-24-15-13-22/h1-9H,10-16H2 |
InChI Key |
YJWYLXSPVUPUIN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C=CC3=C2C=CC(=N3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Thiophene, 2-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14245383.png)
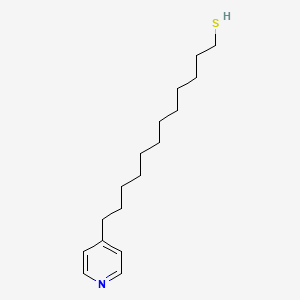
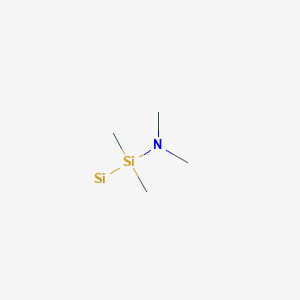
![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)
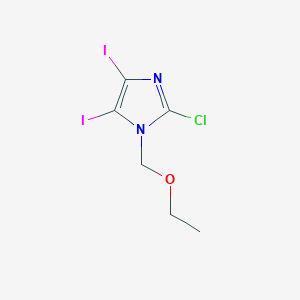
![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)

![4-{4-(3-Methylphenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14245440.png)
![2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride](/img/structure/B14245446.png)
![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14245459.png)
